REACTION_SMILES
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[CH3:22][N:23]([CH3:24])[CH:25]=[O:26].[CH3:27][CH2:28][O:29][C:30](=[O:31])[CH3:32].[N+:1]([O-:2])(=[O:3])[c:4]1[cH:5][c:6]2[c:7]([n:8][c:9]([NH:11][C:12]([c:13]3[cH:14][cH:15][n:16][cH:17][cH:18]3)=[O:19])[s:10]2)[cH:20][cH:21]1>>[NH2:1][c:4]1[cH:5][c:6]2[c:7]([n:8][c:9]([NH:11][C:12]([c:13]3[cH:14][cH:15][n:16][cH:17][cH:18]3)=[O:19])[s:10]2)[cH:20][cH:21]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Nc1nc2ccc([N+](=O)[O-])cc2s1)c1ccncc1
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Name
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Type
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product
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Smiles
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Nc1ccc2nc(NC(=O)c3ccncc3)sc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |